1-cyclopropyl-6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
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Description
1-cyclopropyl-6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The compound is involved in the synthesis of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, showing activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This highlights its role in expanding the spectrum of antibiotics to include Gram-negative bacteria, with specific modifications leading to significant improvements in antibacterial activity (Genin et al., 2000).
- Research on quinoline nucleus-containing derivatives, including similar structural motifs, demonstrated antibacterial activity against various strains, indicating the compound's potential in contributing to new antimicrobial agents (Desai & Dodiya, 2014).
- The compound's framework has been utilized in synthesizing Schiff’s bases and 2-azetidinones, showing potential antidepressant and nootropic activities. This suggests its usefulness in developing central nervous system (CNS) active agents (Thomas et al., 2016).
Biological Applications and Pharmacological Activities
- It serves as a precursor in the synthesis of novel pyrazolopyrimidines derivatives, exhibiting anticancer and anti-5-lipoxygenase activities. This underlines the compound's role in the development of new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
- A study on direct N-cyclopropylation of cyclic amides and azoles, including compounds with similar structural elements, has shown the importance of such transformations in medicinal chemistry due to cyclopropanes' unique properties (Gagnon et al., 2007).
Properties
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10-5-13(7-16(21)20(10)12-3-4-12)23-14-8-19(9-14)17(22)15-6-11(2)24-18-15/h5-7,12,14H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDAVEZSZRSANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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